4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
Overview
Description
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a quinoline core substituted with a pyridine ring, a benzylpiperazine moiety, and a carbonyl group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 4-benzylpiperazine with a quinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the benzylpiperazine moiety onto the quinoline core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. Industrial methods often focus on cost-effectiveness and scalability while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE exerts its effects involves interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-5-ISOPROPYL-2-PHENYL-2H-PYRAZOLO[4,3-C]PYRIDIN-3(5H)-ONE: Shares the benzylpiperazine moiety but differs in the core structure.
PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES: Similar in terms of biological activity but with a different core structure.
Uniqueness
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse reactions and potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-20-9-10-25-23(16-20)24(17-26(29-25)22-8-5-11-28-18-22)27(32)31-14-12-30(13-15-31)19-21-6-3-2-4-7-21/h2-11,16-18H,12-15,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKFEILYZBLODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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